BenchChemオンラインストアへようこそ!

TP0438836

SGLT1 Inhibition In Vitro Pharmacology IC50 Comparison

Select TP0438836 for precise mechanistic studies of intestinal SGLT1 blockade. This C-phenyl D-glucitol derivative is engineered with high TPSA for low systemic absorption, ensuring gut-restricted pharmacology. It offers a unique dual inhibition profile (hSGLT1 IC50=28nM, hSGLT2 IC50=7nM) distinct from systemic SGLT2 inhibitors like sotagliflozin, enabling focused research on luminal glucose control and GLP-1 secretion.

Molecular Formula C27H38N2O10
Molecular Weight 550.6 g/mol
Cat. No. B1683213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTP0438836
SynonymsTP0438836;  TP-0438836;  TP 0438836; 
Molecular FormulaC27H38N2O10
Molecular Weight550.6 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1CC2=CC=C(C=C2)CCNC(=O)NC(CO)(CO)CO)C3C(C(C(C(O3)CO)O)O)O)O
InChIInChI=1S/C27H38N2O10/c1-15-8-20(34)19(25-24(37)23(36)22(35)21(11-30)39-25)10-18(15)9-17-4-2-16(3-5-17)6-7-28-26(38)29-27(12-31,13-32)14-33/h2-5,8,10,21-25,30-37H,6-7,9,11-14H2,1H3,(H2,28,29,38)/t21-,22-,23+,24-,25+/m1/s1
InChIKeyCSTNPWDBBVIJSR-RXFVIIJJSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

TP0438836: A Low-Absorbable, Potent SGLT1 Inhibitor for Preclinical Diabetes Research Procurement


TP0438836 (Compound 30b) is a synthetic small molecule belonging to the C-phenyl D-glucitol derivative class, specifically designed as a potent and low-absorbable inhibitor of the human sodium-dependent glucose cotransporter 1 (SGLT1) [1]. Its design strategy focused on increasing topological polar surface area (TPSA) to restrict systemic absorption while maintaining high in vitro potency against the SGLT1 target [1]. The compound demonstrates nanomolar inhibitory activity against human SGLT1 (IC50 = 28 nM) and exhibits dual inhibition against human SGLT2 (IC50 = 7 nM) [2], positioning it as a key research tool for investigating the therapeutic potential of intestinally-restricted glucose transport inhibition in type 2 diabetes mellitus (T2DM) models.

Procurement Risk for TP0438836: Why In-Class SGLT1 Inhibitors Are Not Functionally Interchangeable


Selecting a generic SGLT1 inhibitor based solely on nominal target engagement is insufficient for rigorous research procurement. The therapeutic hypothesis for SGLT1 inhibition in diabetes often hinges on local, intestinally-restricted action to minimize systemic side effects, a property not shared by all in-class compounds [1]. For instance, the oral dual inhibitor sotagliflozin (IC50: SGLT1=36 nM, SGLT2=1.8 nM) achieves clinical efficacy partly through systemic SGLT2 inhibition and has advanced to Phase 3 trials, presenting a different pharmacological profile [2]. Conversely, the selective SGLT1 inhibitor mizagliflozin (Ki=27 nM) exhibits high selectivity (>300-fold over SGLT2) but is an orally bioavailable agent . TP0438836 differentiates itself through a deliberate molecular design (optimized TPSA) to achieve both potent in vitro SGLT1 inhibition and a low-absorbable, gut-restricted pharmacokinetic profile, making it a distinct tool for studying the specific effects of luminal SGLT1 blockade without confounding systemic contributions. Substituting TP0438836 with these alternatives would introduce divergent variables in absorption, selectivity, and systemic exposure, potentially invalidating study outcomes that depend on the unique pharmacodynamic profile of TP0438836.

TP0438836 Differential Evidence: Quantified Performance Against Comparators for Procurement Decisions


SGLT1 Inhibitory Potency of TP0438836 Relative to Clinical Candidate Sotagliflozin

TP0438836 demonstrates a 1.3-fold higher in vitro potency against human SGLT1 compared to the clinical-stage dual SGLT1/2 inhibitor sotagliflozin [1]. While TP0438836 is a dual inhibitor (SGLT1 IC50=28 nM; SGLT2 IC50=7 nM), its SGLT1 potency is slightly superior to sotagliflozin's (SGLT1 IC50=36 nM) [1][2]. This difference, though modest, is relevant for researchers aiming to maximize luminal SGLT1 blockade at a given dose.

SGLT1 Inhibition In Vitro Pharmacology IC50 Comparison

Low-Absorbable Design of TP0438836: A Structural Differentiation from Highly Bioavailable Analogs

The design of TP0438836 is distinct from many SGLT1 inhibitors in its deliberate optimization for low systemic absorption, a strategy not employed for clinical candidates like mizagliflozin or sotagliflozin [1]. While mizagliflozin is orally active with a short half-life, and sotagliflozin is systemically bioavailable, TP0438836 was identified through a medicinal chemistry campaign that used TPSA as a key parameter to limit gastrointestinal absorption [1]. The study explicitly states that compounds were selected based on high TPSA values to achieve this low-absorbable profile [1].

Pharmacokinetics Drug Design Intestinal Restriction

In Vivo Efficacy of TP0438836: Confirmed Glucose-Lowering in Diabetic Rat Model

In a diabetic rat model, TP0438836 demonstrated a favorable glucose-lowering effect, validating its in vivo efficacy [1]. The primary publication for TP0438836 states that the compound showed a desirable PK profile and a favorable glucose-lowering effect in diabetic rats [1]. This provides a baseline for its pharmacodynamic activity, which is essential for planning dose-response or chronic treatment studies.

In Vivo Pharmacology Diabetes Model Efficacy

Recommended Applications for TP0438836 Based on its Differentiated Evidence Profile


Investigating the Gut-Selective Pharmacology of SGLT1 Inhibition

TP0438836's design as a low-absorbable SGLT1 inhibitor makes it the ideal tool for isolating and studying the effects of luminal SGLT1 blockade on postprandial glucose excursions and incretin hormone secretion (e.g., GLP-1) without the confounding influence of systemic SGLT2 inhibition or general drug exposure. Its confirmed in vivo glucose-lowering effect in diabetic rats [1] supports its use in mechanistic studies.

In Vitro Studies Requiring Potent Dual SGLT1/2 Inhibition

For cell-based assays exploring the combined or individual contributions of SGLT1 and SGLT2 to glucose uptake, TP0438836 provides a potent, well-characterized tool. Its dual inhibition profile (IC50: SGLT1=28 nM, SGLT2=7 nM) [1] is distinct from more selective inhibitors like mizagliflozin, allowing for specific hypothesis testing on the functional interplay of these two transporters.

Preclinical Diabetes Models to Validate Intestinal SGLT1 as a Therapeutic Target

Researchers aiming to validate the therapeutic hypothesis that locally inhibiting intestinal SGLT1 can improve glycemic control in T2DM should consider TP0438836. The compound's demonstrated favorable glucose-lowering effect in a diabetic rat model [1] provides direct evidence of its utility in such in vivo studies, serving as a critical chemical probe to complement genetic models of SGLT1 deficiency.

Quote Request

Request a Quote for TP0438836

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.